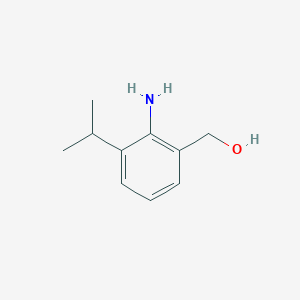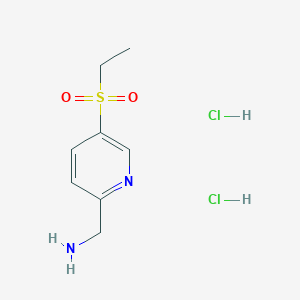
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2O2S and a molecular weight of 273.18 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 5-(ethylsulfonyl)pyridine with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through crystallization or chromatography to achieve the required purity levels for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
(5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (5-(Ethylsulfonyl)pyridin-2-yl)methanamine dihydrochloride include:
- (5-(Methylsulfonyl)pyridin-2-yl)methanamine
- (5-(Propylsulfonyl)pyridin-2-yl)methanamine
- (5-(Butylsulfonyl)pyridin-2-yl)methanamine
Uniqueness
What sets this compound apart from these similar compounds is its specific ethylsulfonyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are desired .
Propriétés
Formule moléculaire |
C8H14Cl2N2O2S |
|---|---|
Poids moléculaire |
273.18 g/mol |
Nom IUPAC |
(5-ethylsulfonylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2S.2ClH/c1-2-13(11,12)8-4-3-7(5-9)10-6-8;;/h3-4,6H,2,5,9H2,1H3;2*1H |
Clé InChI |
HUOYTUZSHZCXMZ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CN=C(C=C1)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methoxy-3-methyl-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13663669.png)
![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)
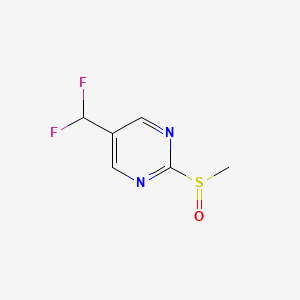
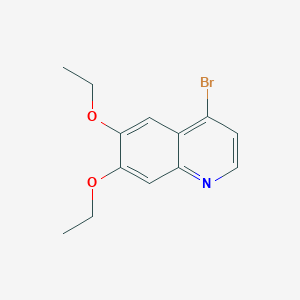
![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)
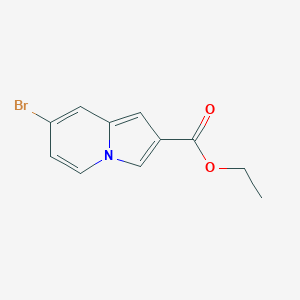
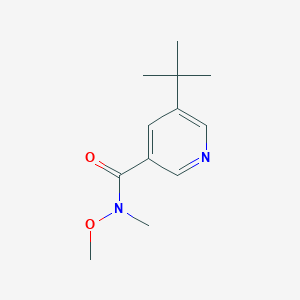
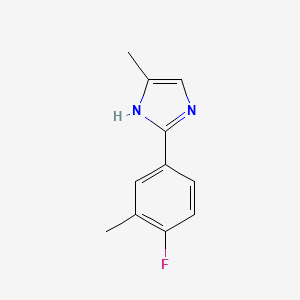
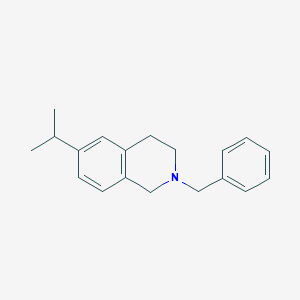
![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)
